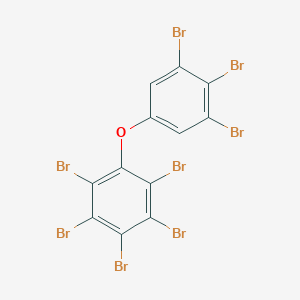

2,3,3',4,4',5,5',6-Octabromodiphenyl ether

Descripción general

Descripción

2,3,3’,4,4’,5,5’,6-Octabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). It is commonly used in various industrial applications to enhance fire resistance in materials such as plastics, textiles, and electronic equipment . The compound is known for its high bromine content, which contributes to its effectiveness as a flame retardant.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3’,4,4’,5,5’,6-Octabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound. The process requires controlled conditions, including specific temperatures and reaction times, to ensure the selective bromination of the diphenyl ether molecule .

Industrial Production Methods: Commercial production of 2,3,3’,4,4’,5,5’,6-Octabromodiphenyl ether involves large-scale bromination processes. These processes are designed to achieve high yields and purity of the final product. The industrial methods often utilize continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for flame retardant applications .

Análisis De Reacciones Químicas

Types of Reactions: 2,3,3’,4,4’,5,5’,6-Octabromodiphenyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of brominated phenols and other oxidation products.

Reduction: Reduction reactions can convert the brominated compound into less brominated derivatives.

Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various brominated phenols, less brominated diphenyl ethers, and substituted diphenyl ethers .

Aplicaciones Científicas De Investigación

Flame Retardant Applications

Primary Uses:

- Plastics and Textiles: OctaBDE is predominantly used as a flame retardant in plastics such as acrylonitrile butadiene styrene (ABS), high-impact polystyrene (HIPS), polybutylene terephthalate (PBT), and polyamides. It is typically incorporated at concentrations ranging from 12% to 15% by weight in final products .

- Electrical and Electronic Equipment: The compound is extensively applied in the housings of electrical devices to enhance fire safety standards. Its effectiveness in this domain has made it a preferred choice despite growing scrutiny over its environmental persistence and potential toxicity .

Market Demand:

- The global demand for octaBDE was estimated at approximately 3,790 tonnes annually as of 2001, with significant consumption in Asia and the Americas .

Regulatory Status and Environmental Concerns

Due to its persistent nature and potential adverse effects on human health and the environment, octaBDE has been subject to regulatory scrutiny:

- EU and US Regulations: Since 2004, octaBDE has been banned from production and use within the European Union and the United States. This ban stems from concerns regarding its bioaccumulation potential and toxicity .

- Stockholm Convention: OctaBDE is listed among persistent organic pollutants (POPs) under the Stockholm Convention, highlighting its environmental risk .

Toxicological Studies

Research has indicated various toxicological effects associated with octaBDE:

- Reproductive Toxicity: Studies have shown that exposure may lead to reproductive organ toxicity; however, specific effects can vary based on exposure levels and duration .

- Genotoxicity: Limited data suggest that octaBDE does not exhibit significant mutagenic properties under standard testing conditions .

- Bioaccumulation Potential: OctaBDE is highly lipophilic, raising concerns about its accumulation in biological systems and potential long-term ecological impacts .

Alternatives to Octabromodiphenyl Ether

With increasing regulatory pressures, alternatives to octaBDE are being explored:

- Tetrabromobisphenol A (TBBPA)

- Resorcinol bis(diphenylphosphate)

- These alternatives are being assessed for their efficacy as flame retardants while also considering their environmental impact .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the implications of using octaBDE:

- A notable study highlighted the presence of octaBDE in human biomonitoring data, which raised concerns about exposure levels in populations living near industrial sites where these compounds were used or disposed of .

- Another research paper focused on the environmental persistence of PBDEs, including octaBDE, demonstrating their presence in various ecosystems despite regulatory bans .

Mecanismo De Acción

The flame-retardant properties of 2,3,3’,4,4’,5,5’,6-Octabromodiphenyl ether are primarily due to its high bromine content. The bromine atoms release free radicals during combustion, which interfere with the radical chain reactions that sustain the flame. This process effectively slows down or extinguishes the fire . The compound’s molecular targets include the reactive intermediates in the combustion process, and its pathways involve the formation of brominated radicals that disrupt the flame propagation .

Comparación Con Compuestos Similares

Decabromodiphenyl ether: Another brominated flame retardant with a higher bromine content.

Pentabromodiphenyl ether: A related compound with fewer bromine atoms.

Hexabromodiphenyl ether: Similar in structure but with six bromine atoms.

Uniqueness: 2,3,3’,4,4’,5,5’,6-Octabromodiphenyl ether is unique due to its specific bromination pattern, which provides a balance between high flame-retardant efficiency and manageable environmental persistence. Its intermediate bromine content makes it effective while potentially less persistent than higher brominated compounds like decabromodiphenyl ether .

Actividad Biológica

2,3,3',4,4',5,5',6-Octabromodiphenyl ether (commonly referred to as OctaBDE) is a member of the polybrominated diphenyl ethers (PBDEs), a class of flame retardants widely used in various consumer products. The increasing environmental persistence and bioaccumulation potential of PBDEs have raised concerns regarding their biological activity and potential health impacts. This article aims to provide a comprehensive review of the biological activity associated with OctaBDE, focusing on its neurotoxic effects, reproductive toxicity, and environmental implications.

OctaBDE is characterized by its high bromine content, which contributes to its effectiveness as a flame retardant. It is primarily used in textiles, plastics, and electronic devices. Due to its persistence in the environment and potential for bioaccumulation, OctaBDE has been detected in human tissues and breast milk, raising concerns about its impact on human health.

Neurotoxic Effects

Research indicates that OctaBDE can induce significant neurodevelopmental effects. A study involving neonatal mice exposed to OctaBDE demonstrated alterations in behavior and cognitive function. Specifically:

- Behavioral Changes : Mice exposed to OctaBDE exhibited hyperactivity and impaired learning abilities when assessed using the Morris water maze test .

- Neurodevelopmental Delays : The exposure led to developmental delays and disruptions in spontaneous behavior patterns .

Table 1: Summary of Neurotoxic Effects of OctaBDE

| Study | Subjects | Exposure Method | Observed Effects |

|---|---|---|---|

| Mice | Oral (21 μmol/kg) on postnatal days | Hyperactivity, learning deficits | |

| Mice | Neonatal exposure | Behavioral disturbances |

Reproductive Toxicity

The reproductive toxicity of OctaBDE has been evaluated through various studies. Evidence suggests that prolonged exposure may affect female fertility and developmental outcomes in offspring:

- Fertility Concerns : Repeated inhalation exposure has been linked to systemic toxicity and potential reproductive health risks .

- Developmental Impacts : Studies have shown that exposure during critical developmental windows can lead to adverse effects on fetal development .

Environmental Persistence and Bioaccumulation

OctaBDE is known for its environmental persistence due to its chemical stability. This stability allows it to accumulate in the food chain, posing risks to wildlife and potentially humans:

- Bioaccumulation Potential : The compound has been detected in various environmental matrices, including soil and biota, indicating significant bioaccumulation .

- Human Exposure : Biomonitoring studies have identified OctaBDE in human serum and breast milk, raising concerns about long-term health effects from dietary exposure .

Case Studies

Several case studies have highlighted the biological impacts of OctaBDE:

- Neonatal Exposure Study : A study conducted on neonatal mice showed that exposure to OctaBDE resulted in significant behavioral changes that persisted into adulthood. These findings suggest that early-life exposure can have lasting effects on neurobehavioral development .

- Human Biomonitoring : Research assessing the concentrations of PBDEs in human populations revealed detectable levels of OctaBDE, particularly among individuals with higher consumption of contaminated food sources .

Propiedades

IUPAC Name |

1,2,3,4,5-pentabromo-6-(3,4,5-tribromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br8O/c13-4-1-3(2-5(14)6(4)15)21-12-10(19)8(17)7(16)9(18)11(12)20/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMKCYDBEYHNBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074776 | |

| Record name | 2,3,3',4,4',5,5',6-Octabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446255-56-7 | |

| Record name | 2,3,3',4,4',5,5',6-Octabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4,4',5,5',6-Octabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,4',5,5',6-OCTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC12H1GS4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.